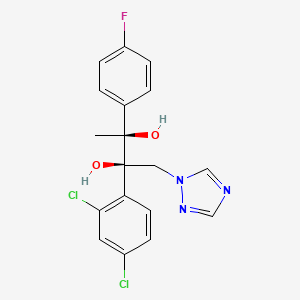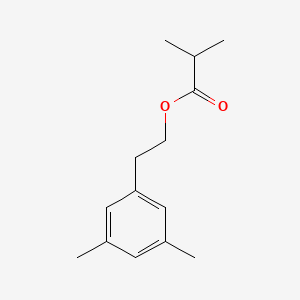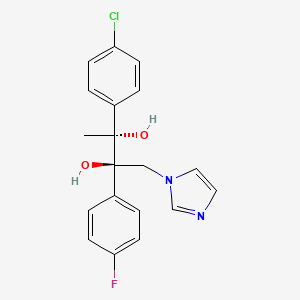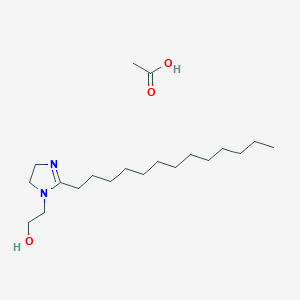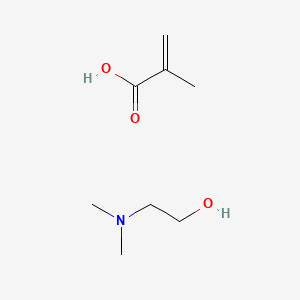
Einecs 285-475-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido metacrílico, compuesto con 2-(dimetilamino)etanol (1:1), se puede sintetizar mediante la reacción del ácido metacrílico con 2-(dimetilamino)etanol en una proporción molar de 1:1. La reacción generalmente ocurre bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado .
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto implica reactores a gran escala donde se combinan ácido metacrílico y 2-(dimetilamino)etanol. La reacción se monitorea para mantener condiciones óptimas, asegurando un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido metacrílico, compuesto con 2-(dimetilamino)etanol (1:1), sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: También puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para lograr los productos deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido metacrílico, mientras que la reducción podría producir derivados de alcohol .
Aplicaciones Científicas De Investigación
El ácido metacrílico, compuesto con 2-(dimetilamino)etanol (1:1), tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como monómero en la síntesis de polímeros y copolímeros, que son esenciales en la producción de varios materiales.
Biología: El compuesto se utiliza en el estudio de vías bioquímicas e interacciones debido a su reactividad y grupos funcionales.
Industria: El compuesto se emplea en la fabricación de revestimientos, adhesivos y otros productos industriales.
Mecanismo De Acción
El mecanismo por el cual el ácido metacrílico, compuesto con 2-(dimetilamino)etanol (1:1), ejerce sus efectos implica su interacción con objetivos moleculares y vías. El compuesto puede formar enlaces covalentes con varios sustratos, lo que lleva a cambios en su estructura química y propiedades. Estas interacciones son cruciales en sus aplicaciones en la síntesis de polímeros y otros procesos químicos .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido metacrílico: Un componente clave en la síntesis del ácido metacrílico, compuesto con 2-(dimetilamino)etanol (1:1).
2-(Dimetilamino)etanol: Otro componente esencial en la síntesis del compuesto.
Ácido acrílico: Similar en estructura al ácido metacrílico pero con diferente reactividad y aplicaciones.
Unicidad
El ácido metacrílico, compuesto con 2-(dimetilamino)etanol (1:1), es único debido a su combinación específica de ácido metacrílico y 2-(dimetilamino)etanol, que confiere propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en diversas aplicaciones, particularmente en química de polímeros y procesos industriales .
Propiedades
Número CAS |
85099-21-4 |
|---|---|
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethanol;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H11NO.C4H6O2/c1-5(2)3-4-6;1-3(2)4(5)6/h6H,3-4H2,1-2H3;1H2,2H3,(H,5,6) |
Clave InChI |
ASJRTEZPWVREEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)O.CN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


